![molecular formula C11H11N3O B12085519 4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile](/img/structure/B12085519.png)
4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile
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Overview
Description
4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile is an organic compound characterized by a cyclohexane ring substituted with a pyrazine moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile typically involves the following steps:
Formation of the Cyclohexanone Derivative: The starting material, cyclohexanone, undergoes a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions to form 4-oxocyclohexanecarbonitrile.
Introduction of the Pyrazine Moiety: The 4-oxocyclohexanecarbonitrile is then reacted with pyrazine-2-carboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine moiety can participate in hydrogen bonding or π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1-(pyridin-2-yl)cyclohexanecarbonitrile
- 4-Oxo-1-(pyridin-4-yl)cyclohexanecarbonitrile
- 4-Oxo-cyclohexanecarbonitrile
Uniqueness
4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine derivatives. This can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile is an organic compound characterized by a cyclohexane ring substituted with a pyrazine moiety and a nitrile group. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may modulate specific molecular targets involved in cancer cell proliferation and survival. The presence of the pyrazine ring enhances its binding affinity to certain receptors, potentially leading to apoptosis in cancer cells. In vitro assays have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Binding Affinity : The pyrazine moiety may facilitate interactions through hydrogen bonding or π-π stacking, enhancing binding affinity to target receptors or enzymes.
- Enzyme Modulation : Interaction studies indicate that the compound may modulate enzyme activity, influencing various biochemical pathways critical for microbial survival and cancer cell growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The following table summarizes key structural features and their implications for biological activity:
Structural Feature | Implication for Activity |
---|---|
Pyrazine Moiety | Enhances binding to biological targets through π-π stacking interactions. |
Nitrile Group | Contributes to reactivity and potential interactions with nucleophiles in biological systems. |
Carbonyl Group | May participate in hydrogen bonding, influencing receptor binding affinity. |
Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.
- Anticancer Study : In vitro tests on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.
- Mechanistic Insights : Research utilizing molecular docking simulations revealed potential binding sites on target proteins, supporting experimental findings regarding the compound's mechanism of action.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-oxo-1-pyrazin-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c12-8-11(3-1-9(15)2-4-11)10-7-13-5-6-14-10/h5-7H,1-4H2 |
InChI Key |
AHHOCSMWLFKYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=NC=CN=C2 |
Origin of Product |
United States |
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